- Method for production of dehydration products using fluorinated alcohols as extractants, World Intellectual Property Organization, , ,
Cas no 13529-17-4 (5-Formylfuran-2-carboxylic Acid)
5-Formylfuran-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Formylfuran-2-carboxylic acid
- 5-Formyl-2-Furoic Acid
- 5-Formyl-2-furancarboxylic Acid
- 2-Furancarboxylic acid,5-formyl-
- Furfural-5-carboxylic Acid
- AURORA KA-6756
- 5-Carboxyfurfural
- 5-Carboxyfurfuraldehyde
- 5-Formyl-2-furancarboxyliAcid
- 5-Formyl-2-furanacarboxylic acid
- 5-FORMYL-FURAN-2-CARBOXYLIC ACID
- 5-FORMYL-2-FURANOCARBOXYLIC ACID
- 2-Furancarboxylic acid, 5-formyl-
- 2-carboxy-5-formylfuran
- dehydromucic acid semialdehyde
- 2-formyl-5-furancarboxylic acid
- 5-formyl furan-2-carboxyic acid
- 5-formyl furan-2-carboxylic acid
- CHEBI:84206
- A806914
- SCHEMBL86396
- YSCK0062
- AKOS005141673
- MFCD00020924
- FT-0620432
- SB60897
- C20449
- Z1201617369
- 5-formyl-2-furan carboxylic acid
- Q27157578
- 5-Formyl-2-furoic acid, AldrichCPR
- DTXSID30383151
- F0338
- SHNRXUWGUKDPMA-UHFFFAOYSA-N
- CS-W005879
- 5-Formylfuran-2-CarboxylicAcid
- 5-formyl 2-furan carboxylic acid
- SY050542
- DS-16148
- EN300-97839
- J-006676
- O11442
- 13529-17-4
- 5-formyl-2-furancarboxylate
- DTXCID00334175
- STL556389
- BBL102586
- 5-Formylfuran-2-carboxylic Acid
-
- MDL: MFCD00020924
- Inchi: 1S/C6H4O4/c7-3-4-1-2-5(10-4)6(8)9/h1-3H,(H,8,9)
- InChI Key: SHNRXUWGUKDPMA-UHFFFAOYSA-N
- SMILES: O1C(C=O)=CC=C1C(=O)O
Computed Properties
- Exact Mass: 140.01100
- Monoisotopic Mass: 140.011
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.6
- Topological Polar Surface Area: 67.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.453
- Melting Point: 206.0 to 212.0 deg-C
- Boiling Point: 356.9℃ at 760 mmHg
- Flash Point: 124.1±15.9 °C
- PSA: 67.51000
- LogP: 0.79030
- Solubility: Not determined
5-Formylfuran-2-carboxylic Acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGK Germany:3
- Hazard Category Code: 36-36/38
- Safety Instruction: S24/25
- RTECS:LK8646000
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,Store in freezer, under -20°C
5-Formylfuran-2-carboxylic Acid Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
5-Formylfuran-2-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156654-25g |
5-Formylfuran-2-carboxylic Acid |
13529-17-4 | >98.0% | 25g |
¥1799.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156654-1g |
5-Formylfuran-2-carboxylic Acid |
13529-17-4 | >98.0% | 1g |
¥119.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156654-250mg |
5-Formylfuran-2-carboxylic Acid |
13529-17-4 | >98.0% | 250mg |
¥39.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F156654-5g |
5-Formylfuran-2-carboxylic Acid |
13529-17-4 | >98.0% | 5g |
¥469.90 | 2023-09-02 | |
| Fluorochem | 009253-250mg |
5-Formyl-2-furancarboxylic acid |
13529-17-4 | 98% | 250mg |
£54.00 | 2022-03-01 | |
| Fluorochem | 009253-1g |
5-Formyl-2-furancarboxylic acid |
13529-17-4 | 98% | 1g |
£111.00 | 2022-03-01 | |
| Fluorochem | 009253-5g |
5-Formyl-2-furancarboxylic acid |
13529-17-4 | 98% | 5g |
£333.00 | 2022-03-01 | |
| Ambeed | A141726-100mg |
5-Formylfuran-2-carboxylic acid |
13529-17-4 | 98% | 100mg |
$5.0 | 2025-02-20 | |
| Ambeed | A141726-250mg |
5-Formylfuran-2-carboxylic acid |
13529-17-4 | 98% | 250mg |
$7.0 | 2025-02-20 | |
| Ambeed | A141726-1g |
5-Formylfuran-2-carboxylic acid |
13529-17-4 | 98% | 1g |
$11.0 | 2025-02-20 |
5-Formylfuran-2-carboxylic Acid Production Method
Production Method 1
5-Formylfuran-2-carboxylic Acid Raw materials
5-Formylfuran-2-carboxylic Acid Preparation Products
5-Formylfuran-2-carboxylic Acid Suppliers
5-Formylfuran-2-carboxylic Acid Related Literature
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Graham R. Dick,Amy D. Frankhouser,Aanindeeta Banerjee,Matthew W. Kanan Green Chem. 2017 19 2966
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Additional information on 5-Formylfuran-2-carboxylic Acid
Introduction to 5-Formylfuran-2-carboxylic Acid (CAS No. 13529-17-4)
5-Formylfuran-2-carboxylic acid, with the chemical formula C₆H₄O₃ and CAS number 13529-17-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aldehyde derivative has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The compound’s unique combination of a furan ring, a formyl group, and a carboxylic acid moiety provides multiple reactive sites, enabling its utility in diverse chemical transformations.
The 5-formylfuran-2-carboxylic acid scaffold is particularly relevant in medicinal chemistry, where it serves as a precursor for the development of novel therapeutic agents. Its reactivity allows for facile functionalization, making it an attractive building block for constructing more complex molecules. Recent studies have highlighted its role in the synthesis of inhibitors targeting specific biological pathways, contributing to advancements in drug discovery.
In the realm of synthetic organic chemistry, 5-formylfuran-2-carboxylic acid has been employed in various cross-coupling reactions, including Suzuki-Miyaura and Heck couplings, which are pivotal for constructing biaryl and enyne frameworks. These transformations are often crucial for generating pharmacophores found in many drugs. The compound’s ability to participate in such reactions underscores its importance as a synthetic intermediate.
One of the most compelling applications of 5-formylfuran-2-carboxylic acid is in the field of natural product synthesis. Researchers have leveraged its structural features to mimic complex molecules derived from plants and microorganisms. For instance, derivatives of this compound have been used to develop analogs of known bioactive natural products, which exhibit enhanced potency or improved pharmacokinetic profiles. This approach aligns with the growing trend toward sustainable drug development, where natural product-inspired molecules offer promising leads.
The pharmaceutical industry has also explored 5-formylfuran-2-carboxylic acid as a key intermediate in the production of therapeutic agents targeting neurological disorders. Its derivatives have shown potential in modulating enzyme activity and receptor binding, making them candidates for further development into treatments for conditions such as Alzheimer’s disease and epilepsy. The compound’s ability to cross the blood-brain barrier has been particularly noted in preclinical studies, suggesting its feasibility for central nervous system applications.
Moreover, 5-formylfuran-2-carboxylic acid has found utility in materials science, particularly in the development of organic electronic materials. Its conjugated system and electron-withdrawing groups make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have synthesized polymers and small-molecule emitters incorporating this scaffold, demonstrating its potential in creating efficient optoelectronic devices.
Recent advancements in green chemistry have also highlighted 5-formylfuran-2-carboxylic acid as a sustainable alternative in industrial processes. Methods have been developed to produce this compound using renewable feedstocks and catalytic systems that minimize waste and energy consumption. Such innovations align with global efforts to promote environmentally friendly chemical manufacturing practices.
In conclusion, 5-formylfuran-2-carboxylic acid (CAS No. 13529-17-4) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as a synthetic intermediate, particularly in pharmaceutical research, underscores its importance in developing novel therapeutics. The ongoing exploration of its derivatives and synthetic modifications continues to expand its utility, making it a cornerstone of modern chemical innovation.
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